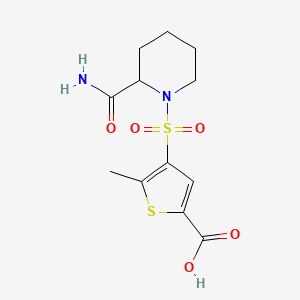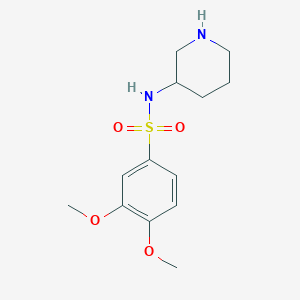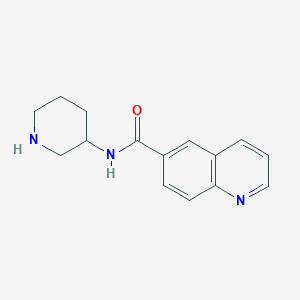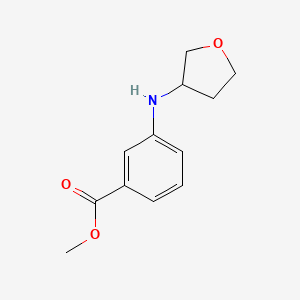![molecular formula C10H15NO5S2 B7570195 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, also known as METAC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα and DNA polymerase α/δ/ε, leading to DNA damage and apoptosis. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to improved insulin sensitivity and glucose uptake. In inflammation research, this compound has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity, reduce hyperglycemia, and prevent diabetic complications, such as neuropathy and nephropathy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and improve the survival of septic mice.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments, such as its relatively low potency, lack of selectivity for certain enzymes and signaling pathways, and potential off-target effects.
Orientations Futures
There are several future directions for research on 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, including:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Development of more potent and selective analogs of this compound for specific disease targets.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Evaluation of the synergistic effects of this compound with other drugs or therapies.
5. Exploration of the potential of this compound as a diagnostic or imaging agent in cancer research.
6. Investigation of the role of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in clinical settings.
Méthodes De Synthèse
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-5-methylthiophene-2-carboxylic acid, which is then reacted with sodium methoxide and methylsulfonyl chloride to obtain 4-(methylsulfonyl)-5-methylthiophene-2-carboxylic acid. The final step involves the reaction of 4-(methylsulfonyl)-5-methylthiophene-2-carboxylic acid with 2-methoxyethylamine to obtain this compound.
Applications De Recherche Scientifique
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Propriétés
IUPAC Name |
4-[2-methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5S2/c1-7-9(6-8(17-7)10(12)13)18(14,15)11(2)4-5-16-3/h6H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZIRAGENUYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)S(=O)(=O)N(C)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)
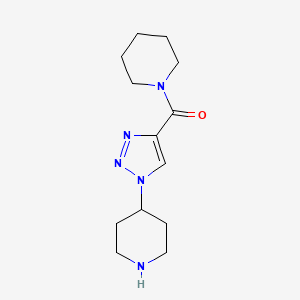

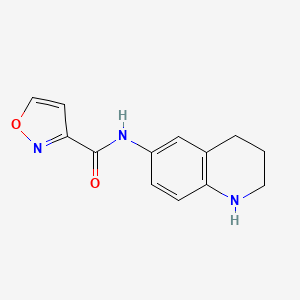
![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
